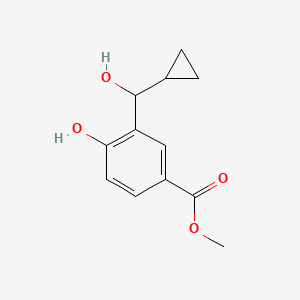

Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate

Descripción

Propiedades

IUPAC Name |

methyl 3-[cyclopropyl(hydroxy)methyl]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-12(15)8-4-5-10(13)9(6-8)11(14)7-2-3-7/h4-7,11,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLQHDRYAKIQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Methyl 3,4-Dihydroxybenzoate

A documented method involves reacting methyl 3,4-dihydroxybenzoate with cyclopropylmethyl bromide in the presence of potassium carbonate in acetone solvent at mild heating (around 40 °C) for 18 hours. This reaction selectively alkylates the phenolic hydroxyl groups to yield methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate and related derivatives, including the bis-alkylated product methyl 3,4-bis(cyclopropylmethoxy)benzoate.

| Reagent | Amount |

|---|---|

| Methyl 3,4-dihydroxybenzoate | 1.68 g (10 mmol) |

| Potassium carbonate | 2.76 g (20 mmol) |

| Cyclopropylmethyl bromide | 1.35 g (10 mmol) |

| Acetone | 100 ml total |

| Temperature | 40 °C |

| Time | 18 hours |

The reaction mixture is filtered to remove solids, and the filtrate is concentrated under reduced pressure. Purification is achieved by flash column chromatography to isolate the desired mono-alkylated and bis-alkylated products.

Hydroxymethylation Step

Hydroxymethylation to introduce the hydroxy-methyl substituent on the aromatic ring can be accomplished by reacting the hydroxybenzoate derivative with paraformaldehyde in the presence of a base or Lewis acid catalyst.

An example is the reaction of methyl 4-hydroxybenzoate with paraformaldehyde, magnesium chloride, and triethylamine in dichloromethane at 60 °C overnight. This forms methyl 3-(hydroxy-methyl)-4-hydroxybenzoate after workup involving acidification, extraction, drying, and purification.

Detailed Two-Step Preparation Method for Related Derivatives

A comprehensive industrially relevant method for preparing methyl 3-substituted hydroxybenzoates, including compounds closely related to Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate, involves:

Step 1: Hydroxymethylation of Methyl 4-Hydroxybenzoate

- React methyl 4-hydroxybenzoate with magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.

- Heat at 60 °C overnight.

- After cooling, add diluted hydrochloric acid slowly.

- Filter off insolubles, extract with dichloromethane, dry over sodium sulfate, filter, and concentrate to yield methyl 3-(hydroxy-methyl)-4-hydroxybenzoate.

Step 2: Alkylation with Cyclopropylmethyl Bromide

- The hydroxy group at the 3-position can be further alkylated with cyclopropylmethyl bromide under basic conditions (e.g., potassium carbonate in acetone) at 40 °C for 18 hours.

- Purify the product by flash chromatography.

This two-step sequence allows selective installation of the hydroxy-methyl and cyclopropyl substituents on the benzoate ring.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The alkylation reaction is generally high yielding with mild conditions and uses inexpensive reagents.

- Hydroxymethylation using paraformaldehyde and Lewis acid/base catalysts is efficient and scalable.

- Avoidance of toxic cyanide reagents in related benzoate syntheses improves industrial safety and environmental profile.

- Purification by flash chromatography or recrystallization yields analytically pure compounds suitable for further applications.

- Crystallization from ethyl acetate/n-hexane mixtures can provide crystals suitable for X-ray diffraction, confirming structure.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s unique properties by affecting its three-dimensional structure and reactivity.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and applications of methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate with related compounds:

Key Research Findings

In contrast, the isopropoxy group in methyl 3-methyl-4-isopropoxybenzoate introduces greater steric bulk, which may reduce enzymatic interaction efficiency .

Hydrogen Bonding and Bioactivity :

- The hydroxyl group at the 4-position enables intermolecular hydrogen bonding , critical for crystal stability and possibly for binding to PDE4 active sites . Compounds lacking this group (e.g., methyl 3,4-bis(cyclopropylmethoxy)benzoate) show reduced bioactivity .

Synthetic Byproducts and Modifications: Methyl 3,4-bis(cyclopropylmethoxy)benzoate forms as a byproduct during the synthesis of mono-substituted analogs.

Regulatory and Industrial Applications :

- Methyl 3-formamido-4-hydroxybenzoate is prioritized as a reference standard due to its compliance with USP, EMA, and BP guidelines, underscoring its reliability in pharmaceutical quality control .

Actividad Biológica

Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of CHO. The compound features a hydroxymethyl group attached to a cyclopropyl ring and a para-hydroxy substitution on the benzoate moiety.

The synthesis typically involves the reaction of 3,4-dihydroxymethyl benzoate with cyclopropylmethyl bromide in the presence of potassium carbonate. This reaction is conducted in acetone at elevated temperatures, yielding the desired product after purification through column chromatography .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, these compounds can increase cAMP levels, leading to anti-inflammatory effects .

- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity, which can mitigate oxidative stress in cells .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. In studies involving tumor-bearing mice, compounds with similar structural features have shown promise in inhibiting DNA replication in malignant cells. For example, certain hydroxyl-substituted derivatives demonstrated enhanced activity against various cancer models, including L5178Y lymphoma and Lewis lung carcinoma .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to modulate immune responses through cAMP pathways. This mechanism is particularly relevant in conditions such as asthma and bronchitis, where inflammation plays a critical role .

Case Studies

- In Vivo Studies : In a study examining the effects of this compound on L1210 leukemia cells, it was observed that treatment with this compound resulted in significant reductions in tumor growth and improved survival rates among treated mice compared to controls .

- Comparative Analysis : A comparative study highlighted that compounds with similar hydroxymethyl substitutions exhibited greater antitumor activity than their non-substituted counterparts. This suggests that modifications at the 3 or 4 positions of the benzoate can enhance biological efficacy .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | CHO |

| Synthesis Method | Reaction with cyclopropylmethyl bromide under basic conditions |

| Mechanism | PDE4 inhibition, antioxidant activity |

| Anticancer Activity | Effective against L5178Y lymphoma and Lewis lung carcinoma |

| Anti-inflammatory Effects | Modulates immune response via cAMP pathways |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis involves nucleophilic substitution between 3,4-dihydroxy methyl benzoate and cyclopropylmethyl bromide. Key challenges include regioselectivity (para vs. ortho substitution) and over-alkylation. Optimize using:

- Base selection : Potassium carbonate (K₂CO₃) in acetone at 40°C for 18 hours to reduce side reactions .

- Purification : Flash chromatography to isolate the target compound from mono-/bis-alkylated byproducts (e.g., methyl 3,4-bis(cyclopropylmethoxy)benzoate) .

- Monitoring : TLC or HPLC to track reaction progress (see EP/BP methods for hydroxybenzoate derivatives) .

Q. How is the crystal structure of this compound determined, and what software tools are validated for refinement?

- Methodological Answer :

- Data collection : Use a Rigaku Saturn CCD diffractometer with multi-scan absorption correction (CrystalClear software) .

- Refinement : SHELXL (v.2018/3) for small-molecule refinement, ensuring R-factor < 0.05 and wR₂ < 0.10. Validate geometric parameters (e.g., dihedral angle between benzene and cyclopropane rings: 60.3(4)°) .

- Hydrogen bonding : Analyze O–H···O interactions (e.g., d(O···O) = 2.68 Å) using Mercury or OLEX2 .

Advanced Research Questions

Q. How can discrepancies in reported dihedral angles or hydrogen-bonding patterns between crystallographic studies be resolved?

- Methodological Answer :

- Data reconciliation : Compare torsion angles (e.g., C3–C4–C5–C6 = 120.08(12)°) across datasets . Use SHELXPRO to re-refine raw data with updated constraints .

- Thermal motion analysis : Evaluate anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- Validation tools : Employ checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. What strategies are recommended for assessing the compound’s potential as a PDE4 inhibitor intermediate?

- Methodological Answer :

- Bioactivity screening : Use roflumilast (a known PDE4 inhibitor) as a positive control. Test target compound in cAMP hydrolysis assays .

- Structure-activity relationship (SAR) : Modify the cyclopropane moiety (e.g., substituent effects on ring strain) and analyze IC₅₀ values.

- Computational modeling : Perform docking studies with PDE4B (PDB ID: 1XOM) using AutoDock Vina to predict binding affinity .

Q. How can conflicting HPLC purity results for hydroxybenzoate derivatives be addressed in analytical workflows?

- Methodological Answer :

- Column selection : Use C18 columns with 5 µm particle size and mobile phase (methanol:water = 60:40) at 1.0 mL/min .

- Detection : UV at 254 nm for benzoate derivatives. Validate against EP/BP standards (e.g., methyl paraben) .

- Peak integration : Apply orthogonal methods (e.g., LC-MS) to confirm co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.